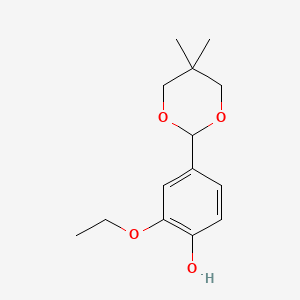
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol: is an organic compound characterized by the presence of a dioxane ring and an ethoxyphenol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol typically involves the reaction of 2-ethoxyphenol with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: The phenolic group in 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted phenols and ethers.
科学研究应用
Chemistry: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phenolic group is particularly useful in studying oxidative stress and antioxidant mechanisms.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other high-performance materials.
作用机制
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This interaction can modulate various biochemical pathways, reducing oxidative damage and influencing cellular functions.
相似化合物的比较
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
Comparison:
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde : Similar dioxane ring structure but with an aldehyde group instead of an ethoxyphenol group. It is used in different synthetic applications and has distinct reactivity.
- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate : Contains a benzoate ester group, making it more suitable for esterification reactions and applications in polymer chemistry.
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane : Features a nitromethyl group, which imparts different chemical properties and reactivity, particularly in nitration and reduction reactions.
The uniqueness of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol lies in its combination of the dioxane ring and ethoxyphenol group, providing a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
69367-40-4 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-4-16-12-7-10(5-6-11(12)15)13-17-8-14(2,3)9-18-13/h5-7,13,15H,4,8-9H2,1-3H3 |
InChI 键 |
XEFZTJTXHMGSFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2OCC(CO2)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


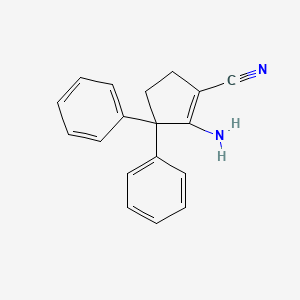
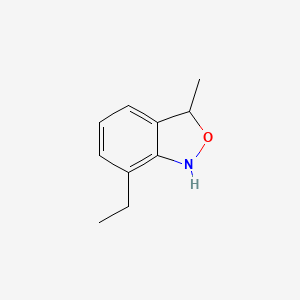
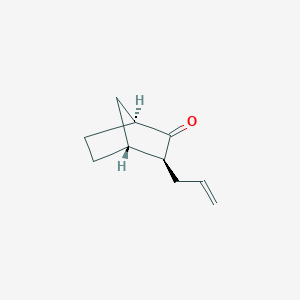
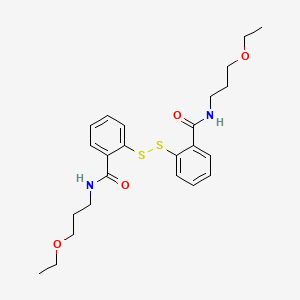
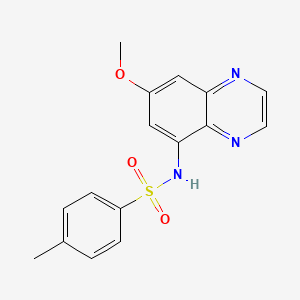
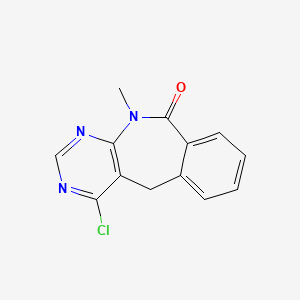
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)

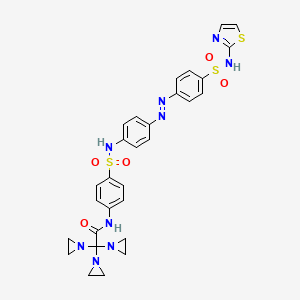
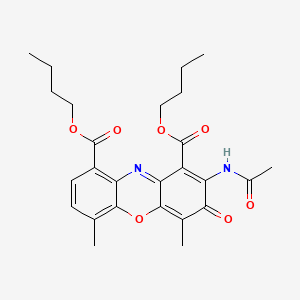
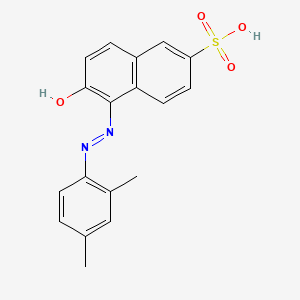
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
